3-Ethoxyquinoline-6-carbaldehyde

Drug metabolism Aldehyde oxidase Pharmacokinetics

3-Ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2, C₁₂H₁₁NO₂, MW 201.22) is a bifunctional quinoline building block featuring both a reactive 6-carbaldehyde handle and a 3-ethoxy electron-donating substituent. The quinoline-6-carbaldehyde scaffold is established as a versatile intermediate in medicinal chemistry, with derivatives demonstrating activity against MCF7 breast cancer cells (IC₅₀ values in the 1–25 μM range) and >90% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/mL in certain hydrazone conjugates.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13892632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyquinoline-6-carbaldehyde
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=CN=C2C=CC(=CC2=C1)C=O
InChIInChI=1S/C12H11NO2/c1-2-15-11-6-10-5-9(8-14)3-4-12(10)13-7-11/h3-8H,2H2,1H3
InChIKeyDOEPKKRKJAUOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxyquinoline-6-carbaldehyde: Technical Baseline and Procurement Considerations


3-Ethoxyquinoline-6-carbaldehyde (CAS 1355585-02-2, C₁₂H₁₁NO₂, MW 201.22) is a bifunctional quinoline building block featuring both a reactive 6-carbaldehyde handle and a 3-ethoxy electron-donating substituent [1]. The quinoline-6-carbaldehyde scaffold is established as a versatile intermediate in medicinal chemistry, with derivatives demonstrating activity against MCF7 breast cancer cells (IC₅₀ values in the 1–25 μM range) [2] and >90% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/mL in certain hydrazone conjugates [3]. The 3-ethoxy substitution pattern distinguishes this compound from its 3-methoxy, 3-chloro, and unsubstituted analogs, creating differentiation in both reactivity and metabolic stability profiles.

Why 3-Ethoxyquinoline-6-carbaldehyde Cannot Be Replaced by Generic Quinolinecarbaldehydes


Quinolinecarbaldehydes are not interchangeable commodities. The antiproliferative potency of quinoline derivatives is highly sensitive to the substitution position, with a defined rank order of 7-position > 6-position > 8-position against MCF7 breast cancer cells [1]. More critically, electron-donating groups (EDGs) at the 3-position—such as the ethoxy substituent present in this compound—profoundly alter metabolic stability. A systematic metabolic study of quinoline-containing c-Met kinase inhibitors demonstrated that 3-position EDGs increase both affinity (decreased Kₘ) and Vₘ toward aldehyde oxidase (AO), rendering compounds vulnerable to rapid oxidative clearance unless balanced by steric hindrance [2]. The ethoxy group in 3-ethoxyquinoline-6-carbaldehyde provides a specific, tunable balance of electronic donation and steric bulk that differs meaningfully from methoxy (smaller, faster AO metabolism) or unsubstituted (no EDG effect) analogs. Substituting a generic quinoline-6-carbaldehyde would sacrifice this defined electronic signature and its attendant pharmacokinetic consequences.

3-Ethoxyquinoline-6-carbaldehyde: Differentiated Evidence for Procurement Decisions


3-Ethoxy Substituent Imparts Distinct Metabolic Stability Profile Compared to Unsubstituted Quinoline

In a systematic metabolic study of quinoline-containing c-Met kinase inhibitors, 3-substituted quinoline analogues with electron-donating groups (EDGs) showed increased vulnerability to aldehyde oxidase (AO)-mediated metabolism. Specifically, EDGs at the 3-position increased both affinity (decreased Kₘ) and maximum velocity (Vₘ) toward AO across mouse, rat, cynomolgus monkey, and human liver cytosol fractions [1]. Several 3-N-substituted analogues exhibited extremely short half-lives (t₁/₂ < 10 min) in monkey liver cytosol. The study further demonstrated that while EDGs increase AO susceptibility, larger 3-substituents provide steric rescue—increasing half-life compared to smaller EDGs [1]. The ethoxy group (-OCH₂CH₃) in 3-ethoxyquinoline-6-carbaldehyde occupies an intermediate position: it provides greater steric bulk than methoxy (-OCH₃) but retains electronic donation, offering a tunable metabolic profile not achievable with unsubstituted quinoline-6-carbaldehyde (no EDG effect) or 3-methoxyquinoline-6-carbaldehyde (higher AO liability with less steric protection).

Drug metabolism Aldehyde oxidase Pharmacokinetics Quinoline SAR

6-Carbaldehyde Position Confers Defined Antiproliferative Potency Range

A comprehensive study of unsaturated quinoline derivatives (quinoline-tyrphostins) evaluated the antiproliferative activity of 6-, 7-, and 8-quinolinecarbaldehyde-derived compounds against the MCF7 breast cancer cell line [1]. The established potency order was 7-substituted > 6-substituted > 8-substituted quinolines, with the most active 7-substituted compound achieving IC₅₀ = 2.3 μM [1]. Compounds derived from 6-quinolinecarbaldehyde showed moderate but reproducible activity in the 1–25 μM IC₅₀ range across multiple derivatives [1]. Notably, a 6-quinolinecarbaldehyde-derived compound (formed with malononitrile) demonstrated an 11-fold increase in potency against the MCF7/ADR multidrug-resistant cell line compared to the parent MCF7 line, suggesting a 6-position-specific mechanism that circumvents certain resistance pathways [1]. This behavior was not uniformly observed for 7- or 8-substituted analogs.

Anticancer Antiproliferative MCF7 Quinoline SAR

3-Ethoxy Group Provides Differentiated Reactivity for Aldehyde Condensation Chemistry

The 3-ethoxy substituent is an electron-donating group (EDG) that modulates the electronic density of the quinoline ring and, consequently, the reactivity of the 6-carbaldehyde moiety. In quinoline SAR tables, methoxy substitution (a smaller EDG analog) at the 3-position alters target potency profiles relative to unsubstituted or chloro-substituted comparators [1]. For instance, in one quinoline series, 3-OCH₃ substitution yielded IC₅₀ values of 8.86 ± 0.84 μM compared to 9.81 ± 2.01 μM for unsubstituted and 0.397 ± 0.272 μM for 3-Cl substitution, demonstrating that EDG placement significantly modulates biological activity through electronic effects [1]. The ethoxy group (-OCH₂CH₃) provides stronger electron donation than hydrogen while maintaining a different steric and electronic profile than methoxy or halogen substituents, enabling differential tuning of aldehyde reactivity in condensation reactions (e.g., Knoevenagel, Schiff base formation) that are central to medicinal chemistry derivatization.

Synthetic chemistry Aldehyde reactivity Electron-donating group Quinoline functionalization

Quinoline-6-carbaldehyde Scaffold Enables Potent Antitubercular Activity in Hydrazone Derivatives

Ring-substituted quinolinecarbaldehyde derivatives have been validated as a distinct structural class of anti-tuberculosis agents [1]. In a systematic SAR study, multiple quinolinecarbaldehyde-derived hydrazones exhibited >90% inhibition of drug-sensitive Mycobacterium tuberculosis H37Rv at 6.25 μg/mL in primary screening [1]. The most active compounds in this series—including N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine (4a) and two 4-substituted quinolinecarbaldehyde derivatives (7c, 8a)—achieved 99% inhibition at the lowest tested concentration of 3.125 μg/mL [1]. The 6-carbaldehyde position on 3-ethoxyquinoline-6-carbaldehyde provides a distinct vector for hydrazone formation compared to the more extensively studied 2- and 4-carbaldehyde positions, offering unexplored chemical space for antitubercular lead optimization with a scaffold that has proven activity against both drug-sensitive and drug-resistant strains.

Antitubercular Mycobacterium tuberculosis Hydrazone Infectious disease

3-Ethoxy vs. 3-Methoxy: Differentiated Steric and Electronic Profile

A computational drug design study of 2-alkoxylated quinoline-3-carbaldehyde compounds revealed a critical SAR trend: shorter alkyloxyl substituents (n ≤ 5 carbons) at the quinoline ring reduce drug-likeness and increase predicted toxicity, while longer chains improve these parameters [1]. Although this study focused on 2-alkoxy-3-carbaldehyde systems, the alkoxyl chain-length effect is a transferable SAR principle for quinoline alkoxy substituents. The ethoxy group (-OCH₂CH₃) in 3-ethoxyquinoline-6-carbaldehyde represents a chain length (n=2) that balances improved drug-likeness relative to methoxy (n=1) without introducing the excessive lipophilicity or synthetic complexity of longer alkoxy chains. This provides a differentiated physicochemical profile that procurement teams should consider when selecting among alkoxy-substituted quinoline building blocks for lead optimization.

SAR Alkoxy substitution Quinoline Drug design

3-Ethoxyquinoline-6-carbaldehyde: Recommended Application Scenarios Based on Evidence


Lead Optimization of Quinoline-Based Kinase Inhibitors Requiring Tunable AO Metabolism

Based on the class-level metabolic SAR evidence [1], 3-ethoxyquinoline-6-carbaldehyde is specifically recommended for medicinal chemistry programs developing quinoline-containing kinase inhibitors where aldehyde oxidase (AO)-mediated clearance is a known liability. The 3-ethoxy substituent provides an intermediate balance of electron donation (increased AO affinity) and steric hindrance (reduced AO Vₘ) that can be systematically exploited to tune metabolic half-life. This compound serves as a strategic building block for SAR exploration around the 3-position, offering a defined point between the high AO liability of 3-methoxy analogs and the no-EDG-effect baseline of unsubstituted quinoline-6-carbaldehyde.

Synthesis of 6-Substituted Quinoline-Tyrphostins for Anticancer Screening

The 6-carbaldehyde position is validated for generating unsaturated quinoline derivatives (tyrphostins) with moderate antiproliferative activity against breast cancer cell lines (IC₅₀ range 1–25 μM) [1]. Notably, 6-substituted derivatives have demonstrated an 11-fold increase in potency against the multidrug-resistant MCF7/ADR cell line relative to the parent MCF7 line—a behavior not uniformly observed for 7- or 8-substituted analogs [1]. Procurement of 3-ethoxyquinoline-6-carbaldehyde enables exploration of whether the 3-ethoxy EDG further modulates this resistance-circumventing phenotype through electronic effects on the quinoline core.

Generation of Novel Antitubercular Hydrazone Libraries

Quinolinecarbaldehyde-derived hydrazones have demonstrated potent inhibition of Mycobacterium tuberculosis H37Rv, with multiple derivatives achieving >90% inhibition at 6.25 μg/mL and the most active compounds reaching 99% inhibition at 3.125 μg/mL [1]. While most published work has focused on 2- and 4-carbaldehyde positions, the 6-carbaldehyde position on 3-ethoxyquinoline-6-carbaldehyde provides an underexplored vector for hydrazone formation. This compound is recommended for synthesizing novel hydrazone libraries targeting drug-sensitive and multidrug-resistant tuberculosis strains, with the 3-ethoxy group offering additional electronic tuning not available in previously studied analogs.

Exploration of Alkoxyl Chain-Length SAR in Quinoline Building Blocks

In silico studies of 2-alkoxylated quinoline-3-carbaldehydes have established that shorter alkoxyl chains (n ≤ 5 carbons) reduce drug-likeness and increase predicted toxicity, while longer chains improve developability parameters [1]. The ethoxy group (n=2) in 3-ethoxyquinoline-6-carbaldehyde occupies a critical inflection point in this SAR—providing improved drug-likeness relative to methoxy (n=1) without the synthetic complexity or excessive lipophilicity of longer chains. This compound is ideally suited for systematic SAR studies examining the effect of alkoxyl chain length on the biological activity and developability of 6-carbaldehyde-functionalized quinoline derivatives.

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